The synthesis of pretazettine can be approached through both natural extraction and synthetic methodologies. The natural extraction involves isolating the compound from plant sources, while synthetic methods may utilize various chemical reactions to construct the alkaloid from simpler precursors.
One common synthetic route involves starting with haemanthamine, which undergoes a series of transformations including oxidation and cyclization. The process typically employs reagents such as oxidizing agents and catalysts to facilitate the formation of the desired alkaloid structure. For example, the transformation of haemanthamine to pretazettine may involve benzylic oxidation and subsequent cyclization reactions .
The molecular structure of pretazettine hydrochloride features a complex arrangement of carbon, nitrogen, and oxygen atoms. It has a molecular formula of with a specific stereochemistry that contributes to its biological activity.
Pretazettine participates in various chemical reactions typical for alkaloids, including:
For instance, during its synthesis from haemanthamine, pretazettine may undergo Pictet–Spengler reactions where an amino alcohol reacts with an aldehyde to form a tetrahydroisoquinoline structure, which is then further modified to yield pretazettine .
The mechanism through which pretazettine exerts its biological effects involves interaction with various cellular targets. It is believed to influence pathways related to cell proliferation and apoptosis.
Research indicates that pretazettine may act on DNA topoisomerases, enzymes critical for DNA replication and transcription. This interaction can lead to inhibition of cancer cell growth, making it a candidate for anticancer therapies .
Pretazettine hydrochloride has garnered interest in pharmacological research due to its potential therapeutic applications:
Pretazettine hydrochloride is a naturally occurring Amaryllidaceae alkaloid with the molecular formula C₁₈H₂₂ClNO₅, corresponding to a molecular weight of 367.86 g/mol [3] [6]. Its systematic IUPAC name is (1S,11R,13R,16S,18S)-18-methoxy-15-methyl-5,7,12-trioxa-15-azapentacyclo[11.7.0.0¹,¹⁶.0²,¹⁰.0⁴,⁸]icosa-2,4(8),9,19-tetraen-11-ol hydrochloride [6]. This nomenclature precisely defines the alkaloid's complex pentacyclic scaffold, incorporating an ether linkage between C6 and C11 that forms the characteristic [3,4-g]benzopyran framework of tazettine-type alkaloids. The hydrochloride salt form enhances the compound's stability and water solubility compared to the free base [3].
Table 1: Molecular Identity of Pretazettine Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₂ClNO₅ |
Molecular Weight | 367.86 g/mol |
CAS Registry Number | 17322-85-9 |
Chemical Class | Tazettine-type Amaryllidaceae alkaloid |
Salt Form | Hydrochloride |
Canonical SMILES | CO[C@H]1C[C@@H]2N(C)C[C@@H]3OC@@HC4=CC5=C(OCO5)C=C4[C@@]23C=C1 |
The absolute configuration of pretazettine hydrochloride has been unambiguously established as 6aβ,8β through comprehensive chiroptical studies including circular dichroism (CD) spectroscopy [2] [5]. This configuration places the methoxy group at position 18 in an α-orientation and the hydroxyl group at position 11 in a β-orientation relative to the pentacyclic core. The stereochemical assignment relies on characteristic CD Cotton effects in the 200-300 nm range, which arise from the inherently chiral chromophores within the molecule's rigid framework. The C-3 stereochemistry can be distinguished by the coupling constant of the H-3 proton: a J value of approximately 5 Hz indicates β-orientation, while a smaller value (0-1.5 Hz) suggests α-orientation [5]. These stereochemical features are crucial for the alkaloid's biological activity, as stereoisomers like precriwelline (a C-6a epimer) exhibit distinct therapeutic profiles [9].
Nuclear magnetic resonance (NMR) spectroscopy provides definitive evidence for pretazettine hydrochloride's structure, with characteristic signals distinguishing it from related alkaloids. The ¹H NMR spectrum displays several diagnostic resonances:
The ¹³C NMR spectrum reveals 18 distinct carbon environments, with key signals including:
Table 2: Key ¹H and ¹³C NMR Assignments for Pretazettine Hydrochloride
Position | ¹H Shift (δ, ppm) | Multiplicity (J in Hz) | ¹³C Shift (δ, ppm) | Group Type |
---|---|---|---|---|
N-CH₃ | 2.00 | s | 42.1 | Tertiary amine |
H-3 | 4.30-4.40 | m | 65.8 | CH-O (alcoholic) |
H-6α | 4.02 | dd (15) | 54.2 | CH₂-N |
H-6β | 4.38 | dd (15) | 54.2 | CH₂-N |
OCH₃ | 3.42 | s | 56.2 | Methoxy |
C-11 | - | - | 82.7 | Quaternary C |
C-7a | - | - | 98.7 | Acetal |
C-12b | - | - | 95.3 | Acetal |
While no direct X-ray crystallographic structure of pretazettine hydrochloride has been reported in the search results, the methodology for determining such structures is well-established for alkaloids [4] [7]. Crystallization typically requires supersaturated solutions (2-50 mg/mL) in non-physiological environments, employing techniques like vapor diffusion or batch crystallization under oil to obtain diffraction-quality crystals [4]. The major challenge lies in crystal nucleation and growth, which is sensitive to pH, precipitant concentration (e.g., polyethylene glycol or ammonium sulfate), and temperature [4].
If successfully crystallized, X-ray analysis would reveal:
The structural insights gained would complement solution-state NMR data, providing unambiguous confirmation of stereochemistry and molecular conformation [4] [7].
Pretazettine hydrochloride exhibits critical structural distinctions from its biosynthetic relatives, particularly tazettine (439) and haemanthamine-type alkaloids [1] [2] [5]:
Ring System Differences: Unlike haemanthamine-type alkaloids with their [2]benzopyrano[3,4-g]indole framework, pretazettine features a [3,4-g]benzopyran core formed by an ether bridge between C6 and C11 [1]. This oxygen linkage creates the distinctive pentacyclic system.
Tazettine Relationship: Pretazettine serves as the natural precursor to tazettine, undergoing base-catalyzed rearrangement via ring-opening and recyclization. The conversion involves:
Introduction of a double bond between C11a and C11bThis transformation renders tazettine biologically inert compared to pretazettine's therapeutic activity [2] [9].
Functional Group Variations: While both pretazettine and tazettine possess methoxy groups, pretazettine retains a reactive hydroxyl at C-11 (δC 82.7 ppm) versus tazettine's hemiketal system. Additionally, pretazettine's H-6 protons appear downfield (δH 4.02-4.38 ppm) relative to tazettine due to differing electronic environments [5].
Stereochemical Distinctions: Pretazettine's 6aβ,8β configuration contrasts with the 6aα stereochemistry in 6a-epi-pretazettine (precriwelline). This epimerization significantly impacts biological activity, as precriwelline retains therapeutic effects while tazettine derivatives are inactive [9].
Table 3: Structural Differentiation of Pretazettine from Related Alkaloids
Structural Feature | Pretazettine | Tazettine | Haemanthamine |
---|---|---|---|
Core Ring System | [3,4-g]Benzopyran | [3,4-g]Benzopyran with hemiketal | [2]Benzopyrano[3,4-g]indole |
C6-C11 Bond | Ether bridge | No direct bond | Single bond |
C11 Functional Group | Hydroxyl (δC 82.7) | Hemiketal | Methylene |
C6 Protons | δH 4.02 (H-6α), 4.38 (H-6β) | δH 3.8-4.0 (m) | δH ~2.5 (m) |
Biological Activity | Antiviral, antileukemic | Inert | Cytotoxic |
Natural Status | Natural product | Artifact of isolation | Natural product |
The structural nuances between pretazettine and its analogues underscore the structure-activity relationships in Amaryllidaceae alkaloids, where subtle changes in stereochemistry or ring functionality dramatically alter biological properties. This differentiation is critical for understanding their distinct mechanisms of action and potential therapeutic applications [1] [2] [9].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: